
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromine atom attached to an isoquinoline ring, which is further connected to an ethylurea group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea typically involves the bromination of isoquinoline followed by the introduction of the ethylurea group. The process can be summarized in the following steps:
Bromination of Isoquinoline: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position of the isoquinoline ring.
Formation of Ethylurea: The brominated isoquinoline is then reacted with ethyl isocyanate or ethylamine in the presence of a suitable catalyst to form the ethylurea group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The isoquinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The bromine atom and isoquinoline ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. The ethylurea group can further modulate the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoisoquinoline: Lacks the ethylurea group but shares the brominated isoquinoline structure.
3-Ethylurea: Contains the ethylurea group but lacks the isoquinoline ring.
1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Similar structure with a chlorine atom instead of bromine.
Uniqueness
1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is unique due to the combination of the brominated isoquinoline ring and the ethylurea group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C12H12BrN3O |
|---|---|
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
1-(8-bromoisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C12H12BrN3O/c1-2-14-12(17)16-11-6-8-4-3-5-10(13)9(8)7-15-11/h3-7H,2H2,1H3,(H2,14,15,16,17) |
Clé InChI |
SZLWQAXUFNWIQR-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


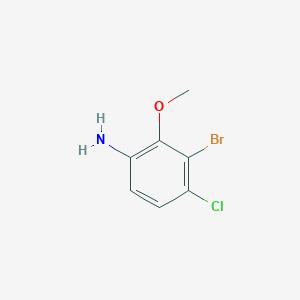
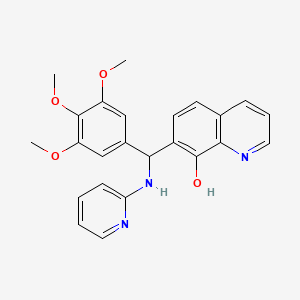
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)
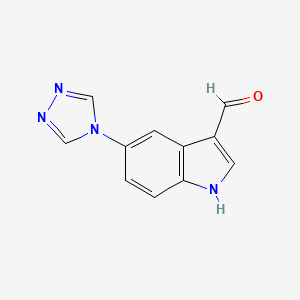
![tert-butyl N-[N'-(3-aminopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B13929292.png)
![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)
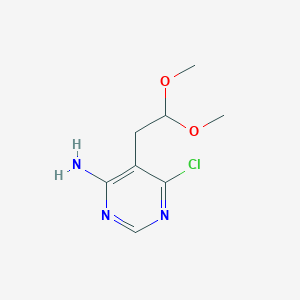
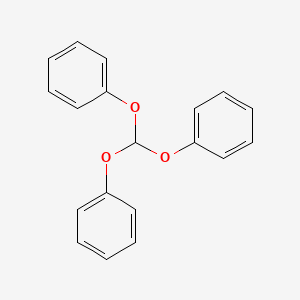
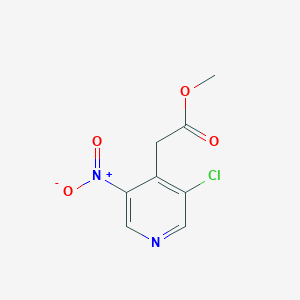
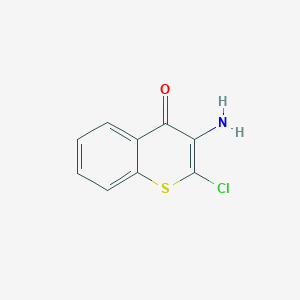

![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
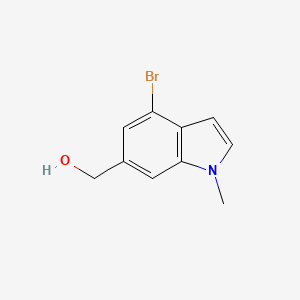
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
